molecular formula C27H23FN4O2 B2718404 N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931696-71-8

N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B2718404
CAS No.: 931696-71-8
M. Wt: 454.505
InChI Key: HVHBVHPTNHHUAB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the 3-fluorobenzyl group and the acetamide moiety. Common reagents used in these steps include various halogenated compounds, amines, and acylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the acetamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under various conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: In biological and medicinal research, N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In industry, this compound could be used in the development of advanced materials with specific properties, such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(5-(3-chlorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(5-(3-bromobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide

Uniqueness: The presence of the 3-fluorobenzyl group in N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide distinguishes it from its analogs. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-10-11-21(12-18(17)2)29-25(33)16-32-27(34)23-15-31(14-19-6-5-7-20(28)13-19)24-9-4-3-8-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBVHPTNHHUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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